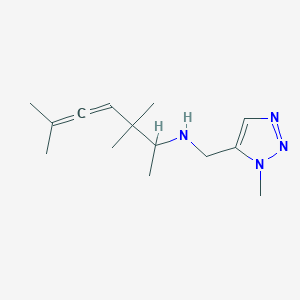

CID 136573881

Description

CID 136573881 is a chemical compound isolated from Citrus Essential Oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Key characteristics include:

Properties

InChI |

InChI=1S/C14H24N4/c1-11(2)7-8-14(4,5)12(3)15-9-13-10-16-17-18(13)6/h8,10,12,15H,9H2,1-6H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPAHKFSWJDDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C=C=C(C)C)NCC1=CN=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 1: CAS 53052-06-5 (C₆H₄N₂OS)

Structural Similarities :

- Molecular Weight : 152.17 g/mol, comparable to this compound’s inferred low-to-moderate weight.

Functional Differences :

- Synthesis : Synthesized via pyridine-based reactions with ethyl xanthate, yielding 86.95% efficiency under optimized conditions . In contrast, this compound is isolated from natural sources.

- Pharmacokinetics : Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted applications . This compound’s biological activity remains uncharacterized in the evidence.

Compound 2: CAS 918538-05-3 (C₆H₃Cl₂N₃)

Structural Similarities :

Functional Differences :

- Applications : Used in agrochemical or pharmaceutical synthesis due to its dichloro-triazine scaffold . This compound’s natural origin suggests applications in flavor/fragrance or antimicrobial formulations.

Comparative Data Table

Research Findings and Implications

- Structural vs. Functional Similarity : While this compound shares heterocyclic features with CAS 53052-06-5, its natural derivation contrasts with synthetic analogs. This distinction impacts applications: CID may prioritize biocompatibility (e.g., food or cosmetic additives), whereas synthetic counterparts target drug development .

- Analytical Challenges : this compound’s characterization relies heavily on GC-MS and distillation data, whereas synthetic compounds are validated via NMR and HRMS .

- Industrial Relevance : The vacuum distillation efficiency for this compound (Figure 1C in ) suggests scalability for essential oil refinement, whereas synthetic analogs require optimized reaction conditions for high yields .

Q & A

Q. How to design longitudinal studies evaluating this compound’s chronic effects?

- Methodological Answer : Use staggered enrollment cohorts with periodic sampling (e.g., plasma levels at 0, 6, 12 months). Adjust for attrition bias using intention-to-treat analysis. Incorporate biomarkers (e.g., metabolomics profiles) to track long-term outcomes .

Q. Best practices for hypothesis testing in this compound mechanistic studies?

Q. How to conduct meta-analyses of this compound data across heterogeneous studies?

Q. Optimizing interdisciplinary collaboration in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.